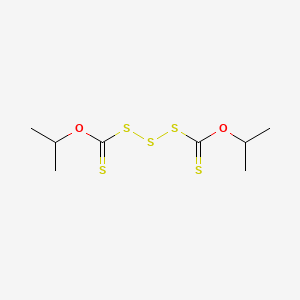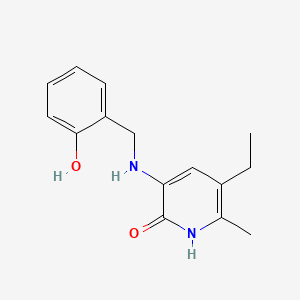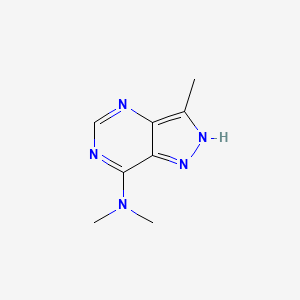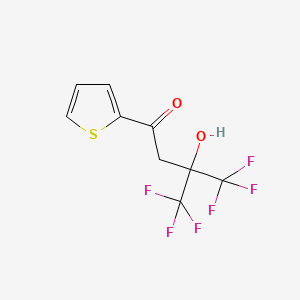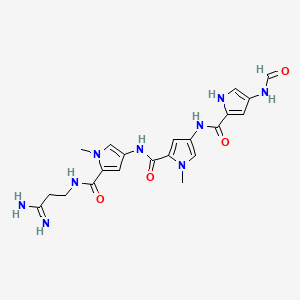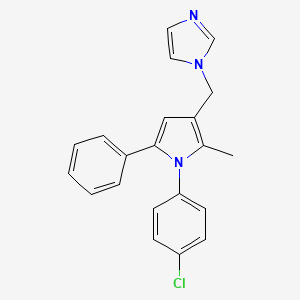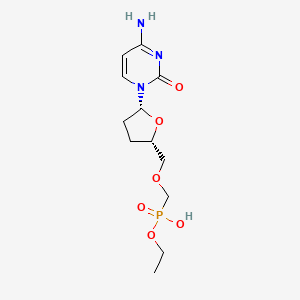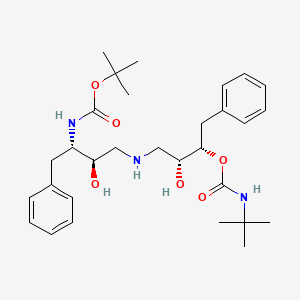![molecular formula C16H21N5 B12796701 N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine CAS No. 137731-05-6](/img/structure/B12796701.png)
N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRN 4813286, also known as 4,4,5,5,6,6,6-heptafluorohexan-2-one, is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-heptafluorohexan-2-one typically involves the fluorination of hexan-2-one. One common method is the reaction of hexan-2-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4,4,5,5,6,6,6-heptafluorohexan-2-one is scaled up using similar synthetic routes. Large-scale reactors and advanced fluorination techniques are employed to achieve high yields and purity. The process involves continuous monitoring and optimization of reaction parameters to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4,4,5,5,6,6,6-heptafluorohexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms. These reactions often require the presence of a catalyst and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4,5,5,6,6,6-heptafluorohexan-2-one can yield heptafluorohexanoic acid, while reduction can produce heptafluorohexanol.
科学的研究の応用
4,4,5,5,6,6,6-heptafluorohexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Research on fluorinated pharmaceuticals often utilizes 4,4,5,5,6,6,6-heptafluorohexan-2-one as a building block.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4,4,5,5,6,6,6-heptafluorohexan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong bonds with other molecules, influencing their chemical behavior and properties.
類似化合物との比較
4,4,5,5,6,6,6-heptafluorohexan-2-one can be compared with other fluorinated ketones, such as:
Trifluoroacetone: A simpler fluorinated ketone with three fluorine atoms.
Hexafluoroacetone: Another fluorinated ketone with six fluorine atoms.
Nonafluorobutyl methyl ketone: A more complex fluorinated ketone with nine fluorine atoms.
The uniqueness of 4,4,5,5,6,6,6-heptafluorohexan-2-one lies in its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated ketones.
特性
CAS番号 |
137731-05-6 |
|---|---|
分子式 |
C16H21N5 |
分子量 |
283.37 g/mol |
IUPAC名 |
N,N-dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C16H21N5/c1-3-9-20(10-4-2)15-11-16-19-17-12-21(16)14-8-6-5-7-13(14)18-15/h5-8,12H,3-4,9-11H2,1-2H3 |
InChIキー |
JILYKWDWHKTCDX-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2N3C=NN=C3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



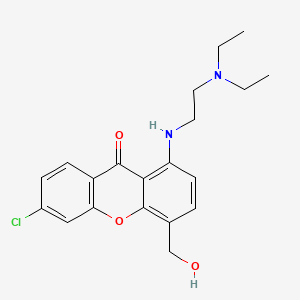
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
